1,2-Diphenylbenzimidazole
Overview
Description
1,2-Diphenylbenzimidazole is a chemical compound with the molecular formula C19H14N2 . It is a type of benzimidazole, which is a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of this compound involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . Another method involves the ring contraction of 1,3-diphenylbenzo[1,2,4]triazinyl radicals .
Molecular Structure Analysis
The molecular structure of this compound consists of 19 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms .
Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be used in the synthesis of phosphorescent four-coordinate Cu(I) complexes . It can also be used in the synthesis of 2-substituted benzimidazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C19H14N2), average mass (270.328 Da), and monoisotopic mass (270.115692 Da) .
Scientific Research Applications
Antioxidant and Antimicrobial Properties
- A study by Zhou et al. (2013) demonstrated that derivatives of 2-arylbenzimidazole, a related compound, have notable antioxidant and antimicrobial properties. Specifically, compounds with a hydroxyl group at the 5-position of the benzimidazole ring showed significant antioxidant activity comparable to standard antioxidants. Additionally, these compounds exhibited moderate to good inhibitory activity against Staphylococcus aureus at non-toxic concentrations (Zhou et al., 2013).
Anti-Inflammatory and Enzyme Inhibition
- García-Aranda et al. (2020) researched 1,2-diphenylbenzimidazole derivatives for their anti-inflammatory effects and inhibition of nitric oxide production. They discovered that certain derivatives showed the best inhibition towards COX-2 enzyme, and also significantly reduced the production of NO in vitro. These compounds also displayed notable anti-inflammatory activity in vivo when given orally (García-Aranda et al., 2020).
Corrosion Inhibition
- Obot and Obi-Egbedi (2010) conducted a theoretical study on benzimidazole derivatives, including this compound, as corrosion inhibitors. The study used Density Functional Theory to calculate properties relevant to their potential action as corrosion inhibitors, and the results aligned well with experimental data (Obot & Obi-Egbedi, 2010).
Agricultural Applications
- Campos et al. (2015) explored the use of benzimidazole derivatives in agriculture, particularly in the sustained release of fungicides like carbendazim. They found that encapsulating these fungicides in nanoparticle systems modified their release profiles and decreased their toxicity, offering new options for plant disease treatment and prevention (Campos et al., 2015).
Organic Light-Emitting Diodes (OLEDs)
- Chang et al. (2018) synthesized isomers of carbazol-9-yl-substituted this compound for use in blue phosphorescent OLEDs. They observed that these compounds are suitable hosts for bis2-(4,6-difluorophenyl)pyridinato-C2, Niridium(III) in OLEDs, leading to high brightness and efficiency (Chang et al., 2018).
Synthesis and Chemistry
- Sun et al. (2014) introduced a one-pot synthesis method for 1,2-diphenyl-1H-benzo[d]imidazole derivatives, involving a Pd-catalyzed N-arylation and a Cu-catalyzed C–H functionalization/C–N bond formation process (Sun et al., 2014).
Antibody Development for Pesticide Residue Detection
- Zikos et al. (2015) developed a polyclonal antibody that recognizes carbendazim and other benzimidazole-type fungicides. This antibody can be used in immunoanalytical systems for detecting pesticide residues in environmental samples (Zikos et al., 2015).
Ferroelectricity and Antiferroelectricity
- Horiuchi et al. (2012) demonstrated that benzimidazoles can be electrically switchable in the crystalline state through proton tautomerization, revealing their potential in ferroelectric devices (Horiuchi et al., 2012).
Mechanism of Action
- One study indicates that it can block the AQ (autoinducer) signal reception at the level of PqsR, leading to reduced transcription of the pqsA-lux genes. This reduction ultimately affects luminescence readout.
- However, considering its potential as an antimicrobial agent , it might interfere with essential cellular processes such as DNA replication, protein synthesis, or enzyme activity.
Target of Action
Biochemical Pathways
Future Directions
Biochemical Analysis
Biochemical Properties
1,2-Diphenylbenzimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic applications .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Moreover, it can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in shifts in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to their inhibition or activation. For instance, this compound has been shown to inhibit certain kinases, thereby affecting downstream signaling pathways. Additionally, it can interact with DNA, leading to changes in gene expression. These molecular interactions are critical for understanding the compound’s biochemical effects and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can inhibit key enzymes in metabolic pathways, leading to changes in metabolite levels and metabolic flux. For example, this compound has been shown to inhibit enzymes involved in the tricarboxylic acid cycle, affecting energy production and cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical activity and therapeutic potential .
Properties
IUPAC Name |
1,2-diphenylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-3-9-15(10-4-1)19-20-17-13-7-8-14-18(17)21(19)16-11-5-2-6-12-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGVZKQXZYQJSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180860 | |
Record name | 1H-Benzimidazole, 1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2622-67-5 | |
Record name | 1H-Benzimidazole, 1,2-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Diphenylbenzimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99050 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Benzimidazole, 1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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